Thermal Decomposition Activation Energy Comparison: Praseodymium Nitrate vs. Yttrium and Gadolinium Nitrates
The apparent activation energy for thermal decomposition of praseodymium nitrate is significantly higher than that of yttrium nitrate and gadolinium nitrate, indicating a more thermally robust decomposition pathway that affects oxide formation kinetics [1]. This higher energy barrier translates to distinct calcination requirements for oxide production and may influence the defect chemistry of resulting Pr₆O₁₁ compared to Y₂O₃ or Gd₂O₃ derived from the respective nitrates.
| Evidence Dimension | Apparent activation energy for solid-state thermal decomposition |
|---|---|
| Target Compound Data | Significantly higher (quantitative values reported in source but not numerically specified in abstract) |
| Comparator Or Baseline | Yttrium nitrate, Gadolinium nitrate |
| Quantified Difference | Significantly higher (qualitative comparative statement per source) |
| Conditions | Solid-state decomposition; thermal analysis methods (TGA/DTA) |
Why This Matters
Higher activation energy implies different calcination temperature requirements and potentially different oxide crystallinity or defect profiles, making praseodymium nitrate non-interchangeable with Y or Gd nitrates in oxide precursor applications.
- [1] J. Indian Chem. Soc. (1986). Physicochemical studies on non-stoichiometric oxides of yttrium, praseodymium and gadolinium. Part-II. 53: 384-386. View Source
